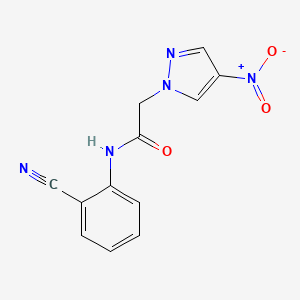

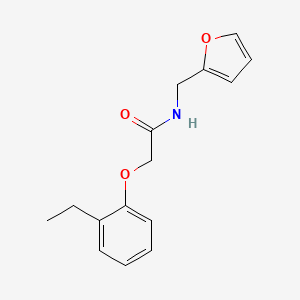

![molecular formula C20H27N3O2 B5540295 N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)

N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide often involves multi-step reactions, starting from simple precursors. For example, N-substituted imidazolylbenzamides, which share structural similarities, can be synthesized through a series of reactions, including the use of imidazole moieties as viable replacements for other functional groups to produce specific electrophysiological activities (Morgan et al., 1990). These synthetic routes typically involve condensation reactions, the use of protective groups, and sometimes, specific catalysts to guide the reaction towards the desired product.

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with imidazole rings, can be elucidated using various analytical techniques such as NMR, X-ray crystallography, and mass spectrometry. For instance, the structure of certain benzamide derivatives has been confirmed by X-ray crystallographic analysis, establishing configurations and geometries of the molecules (Browne et al., 1981). These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecule, crucial for understanding the compound's chemical reactivity and interactions.

Chemical Reactions and Properties

Compounds with imidazolylbenzamide structures are involved in various chemical reactions, contributing to their diverse chemical properties. For example, cyclocondensation reactions are common in synthesizing such compounds, leading to the formation of complex heterocyclic structures (Sokolov et al., 2014). These reactions often result in compounds with multiple reactive sites, allowing further functionalization or participation in additional chemical processes.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with structural similarities, such as those involving imidazole and benzamide moieties, often focuses on their synthesis and the exploration of their chemical properties. For example, studies have explored cyclocondensation reactions involving methyl isoxazol and imidazole derivatives, leading to new chemical entities with potential therapeutic applications. These synthetic approaches are foundational for developing novel compounds with tailored biological activities (Sokolov et al., 2014).

Biological Activity and Therapeutic Potential

Compounds featuring imidazole rings, similar to the one , have been extensively studied for their biological activities. These activities span from antihypertensive effects in nonpeptide angiotensin II receptor antagonists to potential antiulcer agents through the synthesis of substituted imidazo[1,2-a]pyridines. For instance, derivatives of imidazoles have shown promise as potent antihypertensive agents upon oral administration, highlighting the critical role of the imidazole moiety in interacting with biological targets (Carini et al., 1991).

Drug Design and Optimization

Further research into related compounds has focused on drug design and optimization to enhance biological efficacy and selectivity. For example, the development of TNF-alpha Converting Enzyme (TACE) inhibitors incorporates imidazolylbenzamides to achieve potent inhibition, showcasing the adaptability of these chemical frameworks in designing drugs with desired pharmacological profiles (Ott et al., 2008).

properties

IUPAC Name |

N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-20(2,25)11-10-14-4-6-16(7-5-14)19(24)22-17(15-8-9-15)18-21-12-13-23(18)3/h4-7,12-13,15,17,25H,8-11H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJJHLLGXIFXPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)NC(C2CC2)C3=NC=CN3C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

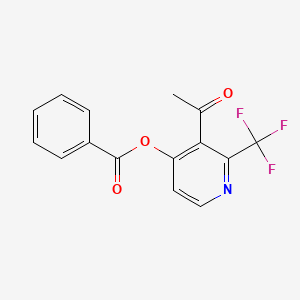

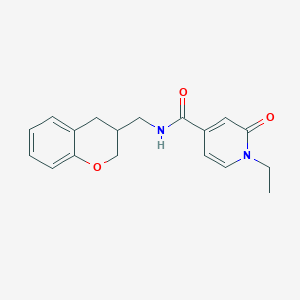

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5540213.png)

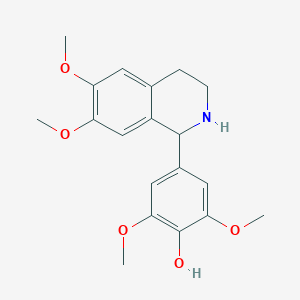

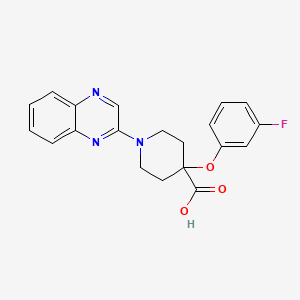

![9-(4-fluorophenyl)-4-hydroxy-7-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5540222.png)

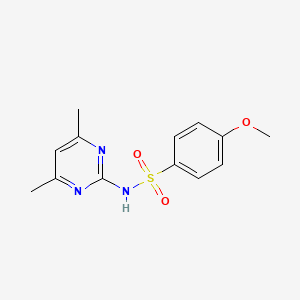

![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)

![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)